4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.
Final coupling: The butanamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors or photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the molecule and its interactions with biological targets. The thiophene and oxadiazole rings can contribute to the compound’s ability to participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: can be compared with other sulfonyl-containing compounds, thiophene derivatives, and oxadiazole derivatives.
Sulfonyl-containing compounds: These include sulfonamides and sulfonylureas, which are known for their biological activity.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVUIJZASSUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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